Isostearamidopropyl morpholine Isostearamidopropyl morpholine
Brand Name: Vulcanchem
CAS No.: 72300-23-3
VCID: VC3893530
InChI: InChI=1S/C25H50N2O2/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27/h24H,3-23H2,1-2H3,(H,26,28)
SMILES: CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1
Molecular Formula: C25H50N2O2
Molecular Weight: 410.7 g/mol

Isostearamidopropyl morpholine

CAS No.: 72300-23-3

Cat. No.: VC3893530

Molecular Formula: C25H50N2O2

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

Isostearamidopropyl morpholine - 72300-23-3

Specification

CAS No. 72300-23-3
Molecular Formula C25H50N2O2
Molecular Weight 410.7 g/mol
IUPAC Name 16-methyl-N-(3-morpholin-4-ylpropyl)heptadecanamide
Standard InChI InChI=1S/C25H50N2O2/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27/h24H,3-23H2,1-2H3,(H,26,28)
Standard InChI Key LJWPCXCFOGGBFK-UHFFFAOYSA-N
SMILES CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1
Canonical SMILES CC(C)CCCCCCCCCCCCCCC(=O)NCCCN1CCOCC1

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of isostearamidopropyl morpholine lactate integrates a branched C18 hydrocarbon chain (isostearic acid) with a morpholine ring (Figure 1). This configuration confers surfactant properties, enabling the compound to reduce surface tension and facilitate even product distribution. Key physicochemical characteristics include:

  • Molecular Weight: Approximately 500 daltons .

  • Solubility: Miscible in water due to the lactate moiety .

  • Stability: Resists hydrolysis under typical cosmetic formulation conditions .

The presence of unreacted aminopropylmorpholine (0.15%) and isostearic acid (0.2%) as impurities is typical in commercial batches, though nitroso compounds—potential carcinogens—are absent .

Synthesis and Manufacturing

Isostearamidopropyl morpholine lactate is synthesized via a two-step process:

  • Condensation Reaction: Isostearic acid reacts with aminopropylmorpholine to form isostearamidopropyl morpholine, releasing water as a byproduct .

  • Neutralization: The intermediate is neutralized with lactic acid in an aqueous medium, yielding a 25% active solution .

Industrial-scale production prioritizes minimizing residual reactants, with quality control measures ensuring impurity levels remain below 0.2% .

Applications in Cosmetic Formulations

The compound’s antistatic and conditioning properties make it a staple in hair care products. Data from the FDA’s Voluntary Cosmetic Registration Program (VCRP) indicate its use in 283 formulations as of 2015, primarily in:

Product CategoryConcentration RangeFrequency of Use
Hair Conditioners1–5%High
Shampoos0.5–2%Moderate
Styling Gels<1%Low

Its efficacy in reducing frizz and enhancing shine is attributed to the hydrophobic isostearic chain, which coats hair strands, while the morpholine group improves compatibility with other formulation ingredients .

Comparative Analysis with Related Surfactants

While isostearamidopropyl morpholine shares functional similarities with other surfactants, its safety profile distinguishes it:

  • Oleamidopropyl Dimethylamine: Higher irritancy potential, limiting use in sensitive formulations .

  • Cetyl Trimethyl Ammonium Chloride: Potent antimicrobial activity but associated with significant ocular toxicity .

Isostearamidopropyl morpholine’s balance of mildness and efficacy positions it favorably in formulations targeting consumers with sensitive skin.

Future Research Directions

Critical areas for further investigation include:

  • Long-Term Dermal Exposure: Chronic toxicity studies for leave-on products.

  • Environmental Impact: Biodegradability and aquatic toxicity profiles.

  • Synergistic Effects: Interactions with common cosmetic preservatives and emulsifiers.

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